
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is characterized by the presence of an epoxide group at the 12,13 position and a double bond at the 9(E) position of the octadecenoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to oxidize the double bond and form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学的研究の応用
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials due to its reactive epoxide group.
作用機序
The mechanism of action of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, signaling pathways, and gene expression. The compound’s ability to form reactive intermediates also contributes to its biological effects.
類似化合物との比較
Similar Compounds
(±)-trans-9,10-Epoxystearic Acid Methyl Ester: Another epoxy fatty acid methyl ester with an epoxide group at the 9,10 position.
(±)-cis-12,13-Epoxy-9(E)-octadecenoic Acid Methyl Ester: A stereoisomer with a cis configuration at the 12,13 position.
Uniqueness
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide and double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trans configuration at the 12,13 position also influences its physical and chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
58800-42-3 |
|---|---|
分子式 |
C19H34O3 |
分子量 |
310.478 |
IUPAC名 |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
InChIキー |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
同義語 |
(9E)-rel-11-[(2R,3R)-3-Pentyl-2-oxiranyl]-9-undecenoic acid Methyl Ester; _x000B_[2α(E),3β]-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester; [2α(E),3β]-(±)-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


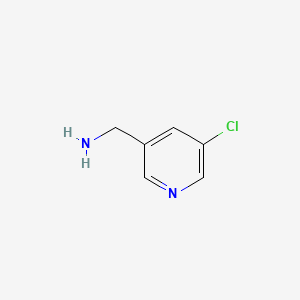
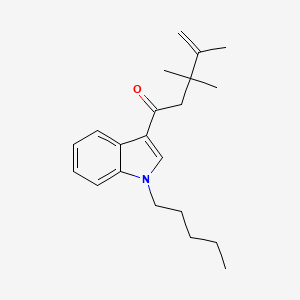
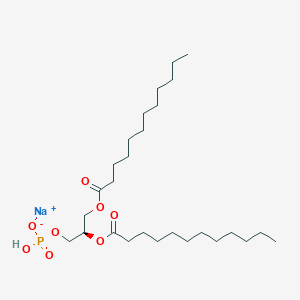
![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)
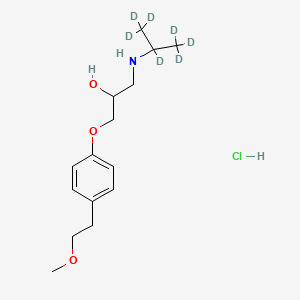
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)
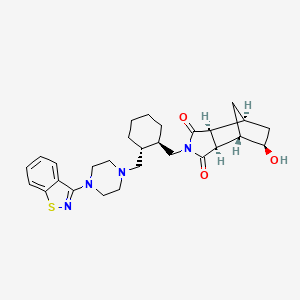
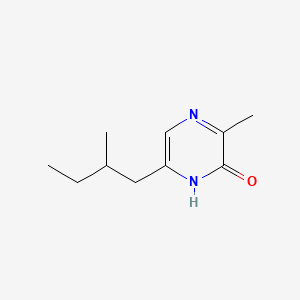
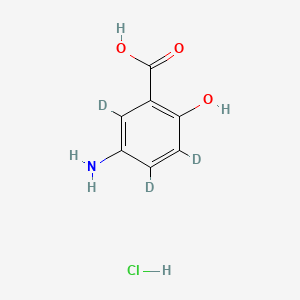
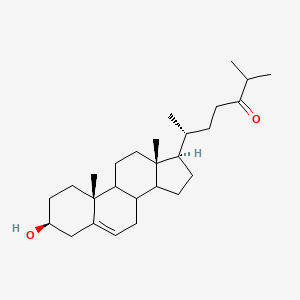
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)
